molecular formula C11H8N2O2 B1272390 3-(Pyrimidin-2-yloxy)benzaldehyde CAS No. 263349-26-4

3-(Pyrimidin-2-yloxy)benzaldehyde

Cat. No. B1272390
M. Wt: 200.19 g/mol
InChI Key: DWRSRAYKUJFONM-UHFFFAOYSA-N
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Description

The compound "3-(Pyrimidin-2-yloxy)benzaldehyde" is a chemical entity that features a benzaldehyde moiety linked to a pyrimidin-2-yl group through an ether bond (oxy linkage). This structure is a part of various heterocyclic compounds that have significance in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of pyrimidinyl-benzaldehyde derivatives can be approached through various synthetic routes. For instance, the synthesis of related pyrimidinone amino acids involves the use of a p-benzyloxybenzyloxy group to mask the oxo function of the pyrimidinone ring, which is later removed under mild acid conditions to recover the pyrimidinone system . Another method for synthesizing substituted pyrimidinyl compounds includes the ring contraction of carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, leading to the formation of pyrimidine rings .

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrazolo[1,5-c]pyrimidin-7(6H)-one derivatives, has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. These studies provide detailed information on the molecular geometry, which can be optimized using computational methods like density functional theory (DFT) .

Chemical Reactions Analysis

Pyrimidinyl-benzaldehyde derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions with chromones to form novel heterocyclic compounds . Lewis acid-catalyzed amination reactions involving related structures have also been reported, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinyl-benzaldehyde derivatives can be inferred from related compounds. For instance, the (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide compound was characterized using FTIR, NMR, and UV-Visible spectroscopy, and its properties were compared with theoretical data obtained from DFT calculations . Such studies are crucial for understanding the reactivity, stability, and potential applications of these compounds.

Scientific Research Applications

  • Antibacterial Activity : A study by Hoti et al. (2010) synthesized new Pyrimidin-2-yl-benzylidene-imines by catalytic reactions of aromatic aldehydes and 2-Aminopyrimidines. The antibacterial activity of these products was investigated against Escherichia coli, Klebsiella, and Staphylococcus aureus (Hoti et al., 2010).

  • Herbicidal Activity : Liu and Shi (2014) designed and synthesized a series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, showing moderate to good selective herbicidal activity against Brassica campestris L. at a concentration of 100 mg/L (Liu & Shi, 2014).

  • Synthesis of Pyrimidines : A study by Devi, Kumar, and Bhuyan (2003) demonstrated microwave-assisted three-component cyclocondensation to synthesize pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, showcasing the versatility of benzaldehyde derivatives in synthesizing complex pyrimidine structures (Devi, Kumar, & Bhuyan, 2003).

  • Cancer Cell Discrimination : Dhawa et al. (2020) explored compounds synthesized through the condensation reaction of 4-methyl-2,6-diformylphenol and aminopyridines as fluorescent chemosensors for pH, which can effectively discriminate between normal cells and cancer cells (Dhawa et al., 2020).

  • Antiparasitic Activity : A study by Azas et al. (2003) synthesized an aldehyde derivative which, upon functionalization with various substituted anilines or benzylamines, showed significant antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum (Azas et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-pyrimidin-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-8-9-3-1-4-10(7-9)15-11-12-5-2-6-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSRAYKUJFONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376898
Record name 3-(Pyrimidin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Pyrimidin-2-yloxy)benzaldehyde

CAS RN

263349-26-4
Record name 3-(Pyrimidin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ex-605A) A slurry of 3-hydroxybenzaldehyde (1.22 g, 10 mmol), 2-chloropyrimidine (1.14 g, 10 mmol) and K2CO3 (1.65 g, 12 mmol) in DMSO (20 mL) was heated to 100° C. for 1 h. The cooled mixture was poured into water and extracted with Et2O. The organic layer was washed with 2.5 N NaOH, 1 N HCl, saturated NaHCO3 and brine, dried (MgSO4) and evaporated to yield 1.42 g (71%) of the desired 3-(2-pyrimidinyl-oxy)benzaldehyde product as a white solid which was used without further purification. 1H NMR (C6D6) δ7.12 (t, 1H), 7.54 (m, 1H), 7.66 (t, 1H), 7.78 (m, 1H), 7.83 (m, 1H), 8.64 (d, 2H), 10.05 (s, 1H).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Hublikar, V Kadu, D Raut, S Shirame… - Journal of Molecular …, 2022 - Elsevier
Despite the fact that the oxindole has long been thought to be the best structural scaffold, research shows that oxindole derivatives are being studied the least against tuberculosis (TB), …
Number of citations: 6 www.sciencedirect.com
Q Li, S Claes, Y Verhaegen, S Anthonissen… - Bioorganic …, 2023 - Elsevier
CCR8 agonists hold promise for the treatment of various auto-immune diseases. Despite the fact that phenoxybenzylpiperazine derivatives are known to be endowed with CCR8 …
Number of citations: 0 www.sciencedirect.com

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